An In-depth Technical Guide to the Daclatasvir RSSR Isomer
An In-depth Technical Guide to the Daclatasvir RSSR Isomer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Daclatasvir RSSR isomer, a stereoisomer of the potent hepatitis C virus (HCV) NS5A inhibitor, daclatasvir. This document is intended to serve as a resource for researchers and professionals involved in the development, analysis, and quality control of daclatasvir and related compounds.
Chemical Structure and Properties
The Daclatasvir RSSR isomer is one of several stereoisomers of daclatasvir, which has four chiral centers. The designation "RSSR" refers to the specific stereochemical configuration at these centers. The IUPAC name for the Daclatasvir RSSR isomer is dimethyl ((2R,2'R)-((2S,2'S)-([1,1'-biphenyl]-4,4'-diylbis(1H-imidazole-4,2-diyl))bis(pyrrolidine-2,1-diyl))bis(3-methyl-1-oxobutane-1,2-diyl))dicarbamate.[1][2]
The chemical properties of the Daclatasvir RSSR isomer are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C40H50N8O6 | [2][3] |
| Molecular Weight | 738.88 g/mol | [2][3] |
| CAS Number | 1009107-27-0 | |
| Stereochemistry | Four defined stereocenters (R, S, S, R) | [3] |
| Physical Appearance | Not publicly available; typically a solid | |
| Solubility | Not publicly available |
Visualization of Stereochemical Relationship
The following diagram illustrates the stereochemical difference between the active daclatasvir (SSSS isomer) and the RSSR isomer.
Caption: Daclatasvir (SSSS) and its RSSR diastereomer.
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and characterization of the Daclatasvir RSSR isomer are typically proprietary information held by the manufacturers of analytical reference standards. This information is provided in the Certificate of Analysis (CoA) that accompanies the purchase of the reference standard.[3]
The general methodologies employed would include:
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Synthesis: The synthesis of daclatasvir involves a multi-step process. The specific synthesis of the RSSR isomer would likely involve the use of stereochemically defined starting materials or chiral resolution techniques to obtain the desired stereochemistry.
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Purification: Purification is critical to isolate the RSSR isomer from other stereoisomers and impurities. High-performance liquid chromatography (HPLC), particularly chiral HPLC, is a common technique for separating stereoisomers.
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Characterization: A suite of analytical techniques is used to confirm the structure and purity of the RSSR isomer. These methods are essential for a comprehensive characterization.
Quantitative Data
Quantitative data for the Daclatasvir RSSR isomer, such as nuclear magnetic resonance (NMR) spectra, mass spectrometry (MS) data, and HPLC purity, are crucial for its identification and quality assessment. As with the experimental protocols, this data is typically found in the Certificate of Analysis provided by the supplier of the reference standard.
The following table outlines the expected analytical data that would be available in a comprehensive CoA.
| Analytical Technique | Expected Data |
| 1H NMR | Chemical shifts (ppm), coupling constants (Hz), and integration values for all protons, confirming the molecular structure and stereochemistry. |
| 13C NMR | Chemical shifts (ppm) for all carbon atoms, further confirming the molecular structure. |
| Mass Spectrometry (MS) | The molecular ion peak (m/z) corresponding to the molecular weight of the compound, confirming its identity. |
| High-Performance Liquid Chromatography (HPLC) | Retention time and peak area, used to determine the purity of the isomer and to separate it from other related substances. |
| Infrared (IR) Spectroscopy | Absorption bands corresponding to the functional groups present in the molecule. |
| Elemental Analysis | Percentage composition of carbon, hydrogen, nitrogen, and oxygen, confirming the molecular formula. |
Logical Workflow for Isomer Analysis
The following diagram outlines a typical workflow for the analysis of daclatasvir and its stereoisomers in a research or quality control setting.
Caption: Workflow for daclatasvir isomer analysis.
Mechanism of Action of Daclatasvir
Daclatasvir is a direct-acting antiviral agent that inhibits the HCV nonstructural protein 5A (NS5A). NS5A is a critical component of the HCV replication complex. By binding to NS5A, daclatasvir disrupts the replication of the viral genome and the assembly of new virus particles. While the specific activity of the RSSR isomer is not extensively documented in public literature, understanding the mechanism of the parent drug is essential for any research on its isomers.
The following diagram illustrates the general mechanism of action of daclatasvir.
Caption: Daclatasvir inhibits HCV replication.
Conclusion
The Daclatasvir RSSR isomer is an important reference standard for the analytical characterization and quality control of daclatasvir. While detailed experimental data and protocols are proprietary, this guide provides a foundational understanding of its chemical structure, properties, and the context in which it is analyzed. For detailed quantitative data and experimental procedures, researchers are advised to obtain the Certificate of Analysis from a reputable supplier of this reference material.
References
- 1. The Discovery and Development of Daclatasvir: An Inhibitor of the Hepatitis C Virus NS5A Replication Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro activity of daclatasvir on hepatitis C virus genotype 3 NS5A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Daclatasvir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
